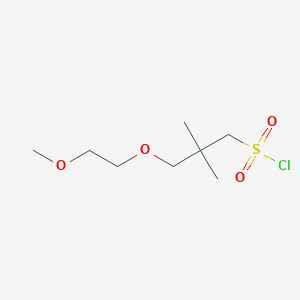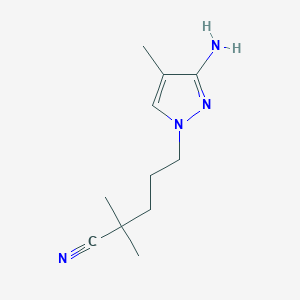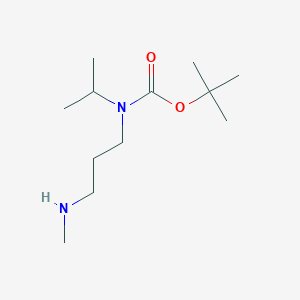
tert-Butyl isopropyl(3-(methylamino)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl isopropyl(3-(methylamino)propyl)carbamate: is an organic compound with the molecular formula C12H26N2O2 and a molecular weight of 230.35 g/mol . It is a colorless liquid at room temperature and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl isopropyl(3-(methylamino)propyl)carbamate typically involves the reaction of isopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl isopropyl(3-(methylamino)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl isopropyl(3-(methylamino)propyl)carbamate is used as a reagent in organic synthesis. It is involved in the preparation of various organic compounds and intermediates .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a potential pharmacological agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-Butyl isopropyl(3-(methylamino)propyl)carbamate involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. The pathways involved include enzymatic catalysis and protein modification, which are crucial for various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (3-(dimethylamino)propyl)carbamate
- tert-Butyl (3-(ethylamino)propyl)carbamate
Uniqueness: tert-Butyl isopropyl(3-(methylamino)propyl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interaction with other molecules .
Eigenschaften
Molekularformel |
C12H26N2O2 |
|---|---|
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
tert-butyl N-[3-(methylamino)propyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H26N2O2/c1-10(2)14(9-7-8-13-6)11(15)16-12(3,4)5/h10,13H,7-9H2,1-6H3 |
InChI-Schlüssel |
USYPFCPBJBXMJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCCNC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



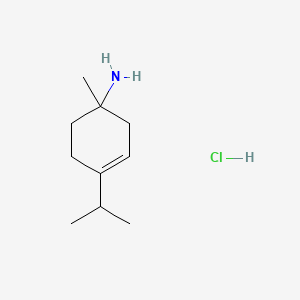
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
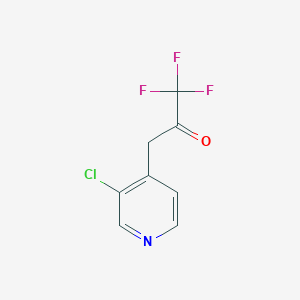
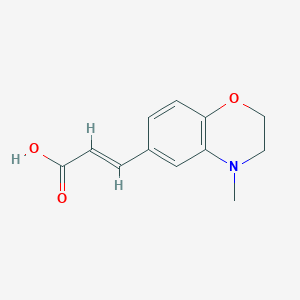
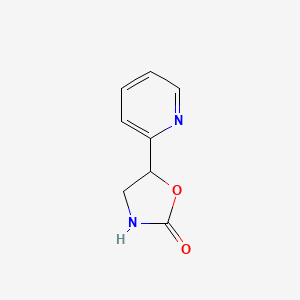
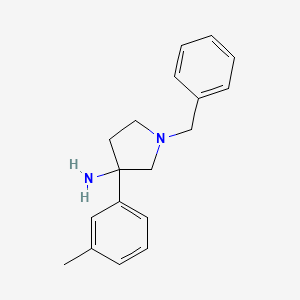
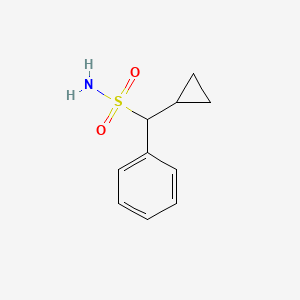

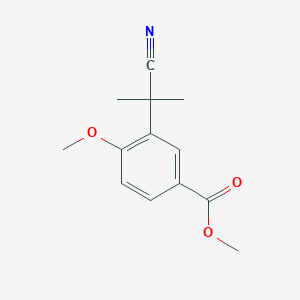
![tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate](/img/structure/B15311234.png)
